2-(2,6-Difluorophenyl)cyclopropan-1-amine
CAS No.:
Cat. No.: VC16397861
Molecular Formula: C9H9F2N
Molecular Weight: 169.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9F2N |
|---|---|
| Molecular Weight | 169.17 g/mol |
| IUPAC Name | 2-(2,6-difluorophenyl)cyclopropan-1-amine |
| Standard InChI | InChI=1S/C9H9F2N/c10-6-2-1-3-7(11)9(6)5-4-8(5)12/h1-3,5,8H,4,12H2 |
| Standard InChI Key | FPGVHAXCODNNAI-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C1N)C2=C(C=CC=C2F)F |
Introduction
2-(2,6-Difluorophenyl)cyclopropan-1-amine is a synthetic organic compound characterized by a cyclopropane ring attached to a 2,6-difluorophenyl group and an amine functional group. Its molecular formula is C9H9F2N, with a molecular weight of approximately 175.18 g/mol. The presence of fluorine atoms on the phenyl ring significantly alters its chemical and biological properties, making it a compound of interest in medicinal chemistry and synthetic organic chemistry.
Structural Features
The compound's structure includes:
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A cyclopropane ring, which imparts rigidity and unique steric properties.
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A 2,6-difluorophenyl group, where fluorine atoms enhance lipophilicity and metabolic stability.
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An amine group, which serves as a reactive site for further chemical modifications.
Synthesis Pathways
The synthesis of 2-(2,6-difluorophenyl)cyclopropan-1-amine typically involves the use of difluorobenzene derivatives as starting materials. Several methods have been developed to produce this compound efficiently:
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Cyclopropanation Reaction: Starting with 2,6-difluorobenzaldehyde, intermediates are formed via reactions with diazo compounds or ylides, followed by cyclization to introduce the cyclopropane ring.
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Amine Functionalization: The cyclopropane intermediate is subjected to amination reactions using ammonia or primary amines under controlled conditions.
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Enantiomeric Synthesis: Both enantiomers of the compound can be synthesized using chiral catalysts or resolution techniques, which is critical for exploring its biological activity.
Table 2: Synthesis Overview
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Cyclopropanation | Diazo compounds, catalysts | Formation of cyclopropane intermediate |
| Amination | Ammonia or primary amines | Addition of the amine group |
| Enantiomeric Resolution | Chiral catalysts | Isolation of specific enantiomers |
Potential Applications:
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Enzyme Inhibition: Research suggests that this compound inhibits lysine-specific demethylase 1 (LSD1), an enzyme involved in epigenetic regulation. LSD1 inhibition can alter gene expression profiles, offering potential therapeutic applications in cancer and other diseases related to epigenetic modifications.
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Drug Development: As a member of the cyclopropylamine class, it shows promise in drug discovery due to its ability to interact effectively with biological targets like receptors and enzymes.
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Pharmacokinetics: The fluorination enhances metabolic stability and bioavailability, making it suitable for medicinal applications.
Research Findings
Studies on this compound have yielded promising results:
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Epigenetic Modulation: Preclinical studies demonstrate its ability to modulate gene expression by targeting LSD1.
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Synthetic Versatility: Its structure allows for diverse chemical modifications that could lead to novel therapeutic agents.
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Industrial Applications: The compound's stability and reactivity make it a valuable intermediate in organic synthesis.
Comparison with Related Compounds
To better understand the unique properties of 2-(2,6-difluorophenyl)cyclopropan-1-amine, it is compared with other fluorinated cyclopropylamines:
Table 4: Comparison with Related Compounds
| Compound Name | Fluorination Pattern | Biological Activity |
|---|---|---|
| 1-(3,4-Difluorophenyl)cyclopropanamine | Fluorines at positions 3,4 | Varied enzyme inhibition profiles |
| 1-(2-Fluorophenyl)cyclopropanamine | Single fluorine at position 2 | Lower potency and selectivity |
The unique substitution at positions 2 and 6 in the phenyl ring enhances both pharmacological activity and chemical stability.
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